molecular formula C9H12ClN5 B13488723 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride

Cat. No.: B13488723
M. Wt: 225.68 g/mol
InChI Key: RRGRROAIMBIYJP-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride is a heterocyclic compound with the molecular formula C9H11N5·HCl. It is a derivative of pyrazine and piperazine, and it is often used as a building block in the synthesis of various pharmaceuticals and chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride typically involves the reaction of pyrazine-2-carbonitrile with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds .

Scientific Research Applications

3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

3-piperazin-1-ylpyrazine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C9H11N5.ClH/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H

InChI Key

RRGRROAIMBIYJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2C#N.Cl

Origin of Product

United States

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